molecular formula C18H22N2O2 B5587287 N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B5587287
M. Wt: 298.4 g/mol
InChI Key: SGSLRKYKYZBPLZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide is an organic compound with the molecular formula C18H22N2O2. This compound is known for its unique structural features, which include a dimethylamino group attached to a phenyl ring and an ethylphenoxy group linked to an acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the reaction of 3-(dimethylamino)aniline with 4-ethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide
  • N-[3-(dimethylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
  • N-[3-(dimethylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-14-8-10-17(11-9-14)22-13-18(21)19-15-6-5-7-16(12-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSLRKYKYZBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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